molecular formula C20H17BrN4O3S2 B11516615 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide CAS No. 309276-99-1

4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

Cat. No.: B11516615
CAS No.: 309276-99-1
M. Wt: 505.4 g/mol
InChI Key: YGKRHWRRKYESFF-UHFFFAOYSA-N
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Description

4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide is a complex organic compound that features a quinoline core, a thiophene ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the thiophene ring and the benzenesulfonamide group. Common reagents used in these steps include bromine, thiophene, and sulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of thiophene derivatives.

Scientific Research Applications

4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, thiophene-containing molecules, and benzenesulfonamide compounds. Examples include:

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives
  • Other quinoline-based compounds with varying substituents.

Uniqueness

What sets 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

309276-99-1

Molecular Formula

C20H17BrN4O3S2

Molecular Weight

505.4 g/mol

IUPAC Name

4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H17BrN4O3S2/c21-17-9-8-16(29-17)18-13(10-22)20(23)25(14-2-1-3-15(26)19(14)18)11-4-6-12(7-5-11)30(24,27)28/h4-9,18H,1-3,23H2,(H2,24,27,28)

InChI Key

YGKRHWRRKYESFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(S4)Br)C(=O)C1

Origin of Product

United States

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